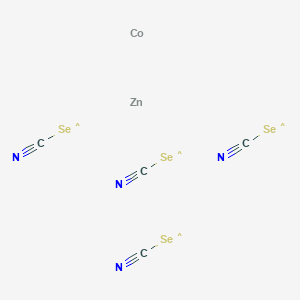
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is a chiral heterocyclic compound with a unique structure that includes a hexahydro-3H-1,2,4-benzotrioxine framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine typically involves the reaction of specific diols with aromatic aldehydes in the presence of catalysts such as montmorillonite clay . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular processes through its unique structure. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxazine: A heterocyclic compound with a similar framework but different functional groups.
Hexahydro-2H-chromene: Another chiral heterocyclic compound with a comparable structure.
Uniqueness
(4aR,8aR)-3,3-Dimethylhexahydro-3H-1,2,4-benzotrioxine is unique due to its specific stereochemistry and the presence of the benzotrioxine framework. This uniqueness makes it valuable in applications requiring precise molecular interactions and chiral specificity.
Propriétés
Numéro CAS |
64235-36-5 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(4aR,8aR)-3,3-dimethyl-4a,5,6,7,8,8a-hexahydrobenzo[e][1,2,4]trioxine |
InChI |
InChI=1S/C9H16O3/c1-9(2)10-7-5-3-4-6-8(7)11-12-9/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
LMBQUSHNWZAGMQ-HTQZYQBOSA-N |
SMILES isomérique |
CC1(O[C@@H]2CCCC[C@H]2OO1)C |
SMILES canonique |
CC1(OC2CCCCC2OO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)







![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)



